Dimethylthiuram Disulfide
Overview
Description
Dimethylthiuram disulfide is an organosulfur compound with the molecular formula ( (CH_3)_2NCSS_2 ). It is a member of the thiuram disulfides, which are characterized by the presence of a disulfide bond between two thiocarbamate groups. This compound is widely used in various industrial applications, particularly as a vulcanization accelerator in the rubber industry. It also finds use in agriculture as a fungicide and animal repellent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylthiuram disulfide is typically synthesized through the reaction of dimethylamine with carbon disulfide, followed by oxidation. The process involves the following steps:
Condensation Reaction: Dimethylamine reacts with carbon disulfide to form dimethyldithiocarbamate. [ 2(CH_3)_2NH + CS_2 \rightarrow (CH_3)_2NCSS_2H + (CH_3)_2NH_2^+ ]
Oxidation Reaction: The dimethyldithiocarbamate is then oxidized to form this compound. [ 2(CH_3)_2NCSS_2H + H_2O_2 \rightarrow (CH_3)_2NCSS_2 + 2H_2O ]
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of microfluidic reactors has been explored to enhance the efficiency of the synthesis process by preventing solid deposition and promoting better mixing of reactants .
Chemical Reactions Analysis
Types of Reactions: Dimethylthiuram disulfide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to dimethyldithiocarbamate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or chlorine can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyldithiocarbamate.
Substitution: Thiocarbamates and other substituted products.
Scientific Research Applications
Dimethylthiuram disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides.
Biology: It has been studied for its potential as an antifungal and antibacterial agent.
Mechanism of Action
Dimethylthiuram disulfide exerts its effects through several mechanisms:
Inhibition of Enzymes: It inhibits aldehyde dehydrogenase, leading to the accumulation of acetaldehyde in the body, which produces unpleasant symptoms when alcohol is consumed.
Sulfur Transfer: It acts as a sulfur-transfer reagent in chemical synthesis, facilitating the formation of phosphorothioate bonds in oligonucleotides.
Comparison with Similar Compounds
Dimethylthiuram disulfide is similar to other thiuram disulfides, such as tetramethylthiuram disulfide and tetraethylthiuram disulfide. it has unique properties that make it particularly useful in certain applications:
Tetramethylthiuram Disulfide:
Tetraethylthiuram Disulfide:
This compound stands out due to its efficiency as a sulfur-transfer reagent and its applications in the synthesis of phosphorothioate oligonucleotides .
Properties
IUPAC Name |
methylcarbamothioylsulfanyl N-methylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S4/c1-5-3(7)9-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVRJMGCWMBVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)SSC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947240 | |
Record name | {Disulfanediylbis[(sulfanylmethanylylidene)azanylylidene]}dimethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-90-6 | |
Record name | Dimethylthiuram disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2438-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylthiuram disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {Disulfanediylbis[(sulfanylmethanylylidene)azanylylidene]}dimethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethylthioperoxydicarbamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLTHIURAM DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V801ZDD0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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